

OVA G4 Peptide in Cellular Immunology: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: OVA G4 peptide

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Introduction

The Ovalbumin (OVA) peptide 257-264 (SIINFEKL) is a cornerstone in cellular immunology research, serving as a model class I-restricted T-cell epitope. The G4 peptide (SIIGFEKL) is a well-characterized variant of SIINFEKL, where the asparagine (N) at position 4 is substituted with glycine (G).^{[1][2][3][4]} This single amino acid substitution significantly alters its immunological properties, making it a valuable tool for dissecting the intricacies of T-cell activation, signaling, and immune tolerance. This technical guide provides a comprehensive overview of the **OVA G4 peptide**, its biochemical properties, its role in cellular immunology, and detailed protocols for its application in key experimental assays.

Biochemical Properties and MHC Binding

The G4 peptide is an octamer with the sequence Ser-Ile-Ile-Gly-Phe-Glu-Lys-Leu.^[1] It binds to the mouse Major Histocompatibility Complex (MHC) class I molecule H-2Kb, the same MHC molecule that presents the parent SIINFEKL peptide. A critical characteristic of the G4 peptide is that while it binds to H-2Kb with an affinity similar to the native OVA peptide, it exhibits a lower affinity and a faster off-rate for the OT-I T-cell receptor (TCR). This reduced affinity for the TCR makes it a weak agonist, capable of inducing only transient T-cell activation compared to the strong agonist activity of SIINFEKL.

Quantitative Data Summary

Parameter	Peptide	Value	Experimental System	Reference
Sequence	OVA G4	SIIGFEKL	-	
OVA (parent)	SIINFEKL	-		
MHC Binding	OVA G4	Similar to OVA	H-2Kb	
TCR Binding Affinity	OVA G4	Low Affinity	OT-I TCR	
OVA (parent)	High Affinity	OT-I TCR		
TCR Off-rate	OVA G4	Faster than OVA	OT-I TCR (Surface Plasmon Resonance)	

Role in Cellular Immunology

The unique properties of the **OVA G4 peptide** make it an invaluable reagent for studying various aspects of T-cell biology:

- **T-cell Activation and Signaling:** As a weak agonist, the G4 peptide allows for the fine-tuning of TCR signaling strength. It can induce early but unsustained TCR signaling events, providing a model to study the threshold of signal strength required for different downstream effector functions. Studies have shown that while G4 can induce the formation of the immunological synapse and centrosome polarization, it is insufficient to trigger the recruitment and delivery of lytic granules for target cell killing.
- **Immune Tolerance and T-cell Selection:** The affinity of the peptide-MHC (pMHC) interaction with the TCR is a critical determinant of thymic selection. Low-affinity interactions, such as those mediated by the G4 peptide, have been shown to induce positive selection of thymocytes.
- **Vaccine and Immunotherapy Research:** The ability to modulate the strength of an immune response is crucial in vaccine development and cancer immunotherapy. The G4 peptide and other altered peptide ligands are used to understand how to design vaccines that elicit

optimal T-cell responses. It is also used in pre-clinical models to test the efficacy of new vaccine adjuvants.

Experimental Protocols

In Vitro T-Cell Proliferation Assay

This protocol outlines the steps to measure the proliferation of OVA-specific T-cells (e.g., from OT-I transgenic mice) in response to the G4 peptide.

Materials:

- Single-cell suspension of splenocytes from an OT-I mouse
- RPMI 1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
- **OVA G4 peptide** (SIIGFEKL) and OVA (257-264) peptide (SIINFEKL) as a positive control
- Carboxyfluorescein succinimidyl ester (CFSE)
- 96-well round-bottom culture plates
- Flow cytometer

Procedure:

- Prepare a single-cell suspension of splenocytes from an OT-I mouse.
- Label the splenocytes with CFSE according to the manufacturer's protocol. This dye allows for the tracking of cell division by flow cytometry.
- Resuspend the CFSE-labeled cells in complete RPMI medium at a concentration of 1×10^6 cells/mL.
- Plate 100 µL of the cell suspension into the wells of a 96-well plate.
- Prepare serial dilutions of the **OVA G4 peptide** and the control SIINFEKL peptide in complete RPMI medium.

- Add 100 μ L of the peptide solutions to the wells to achieve final concentrations ranging from 10^{-6} M to 10^{-12} M. Include a no-peptide control.
- Culture the cells for 72 hours at 37°C in a humidified 5% CO₂ incubator.
- After incubation, harvest the cells and stain them with fluorescently labeled antibodies against T-cell surface markers such as CD8 and CD44.
- Analyze the cells by flow cytometry. Proliferation is measured by the dilution of the CFSE signal in the CD8⁺ T-cell population.

ELISpot Assay for IFN- γ Secretion

This protocol is for quantifying the number of IFN- γ -secreting T-cells upon stimulation with the **OVA G4 peptide**.

Materials:

- ELISpot plate pre-coated with anti-mouse IFN- γ antibody
- Single-cell suspension of splenocytes from an immunized or OT-I mouse
- RPMI 1640 medium (as described above)
- **OVA G4 peptide** and control peptides
- Biotinylated anti-mouse IFN- γ detection antibody
- Streptavidin-alkaline phosphatase (ALP) or horseradish peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- ELISpot reader

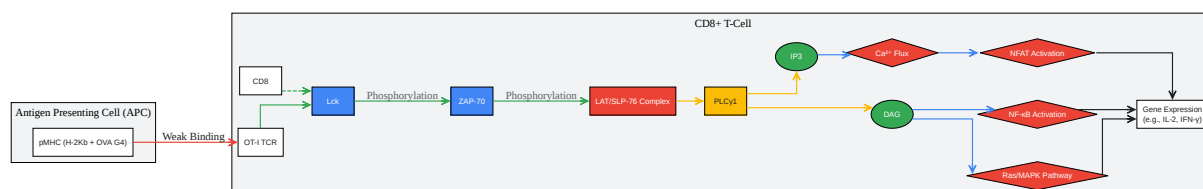
Procedure:

- Prepare a single-cell suspension of splenocytes.
- Add $2-5 \times 10^5$ cells per well to the pre-coated ELISpot plate.

- Add the **OVA G4 peptide** and control peptides at various concentrations to the wells. Include a positive control (e.g., PMA and ionomycin) and a negative control (medium alone).
- Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Wash the plate to remove the cells.
- Add the biotinylated detection antibody and incubate as per the manufacturer's instructions.
- Wash the plate and add the streptavidin-enzyme conjugate.
- Wash again and add the substrate to develop the spots. Each spot represents a single IFN- γ -secreting cell.
- Stop the reaction by washing with water and allow the plate to dry.
- Count the spots using an ELISpot reader.

Visualizations

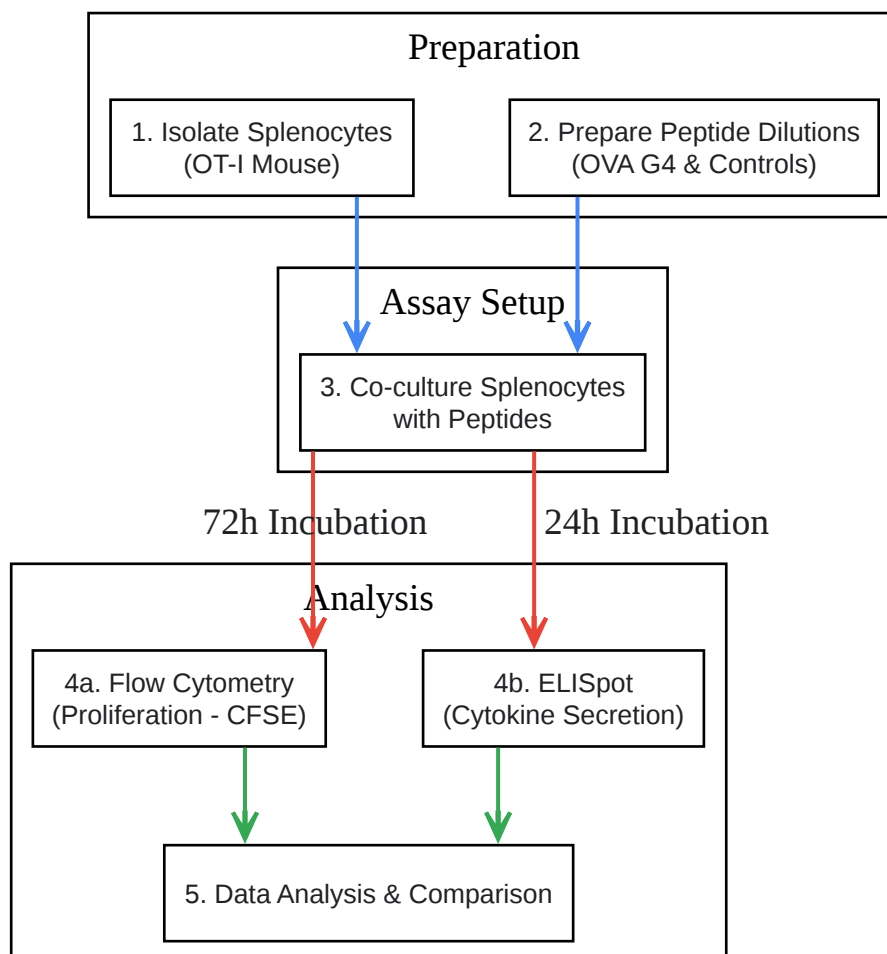
Signaling Pathway



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Caption: T-cell activation signaling cascade initiated by OVA G4-pMHC binding to the TCR.

Experimental Workflow



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Caption: Workflow for assessing T-cell responses to the **OVA G4 peptide**.

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- To cite this document: BenchChem. [OVA G4 Peptide in Cellular Immunology: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10775172#ova-g4-peptide-in-cellular-immunology]

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